
(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C22H16F2N4O2 and its molecular weight is 406.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Interaction Analysis
Experimental and Theoretical Analysis of Intermolecular Interactions :This study involves the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including a fluoro derivative, showcasing different intermolecular interactions such as C–H⋯O, C–H⋯π, and π⋯π interactions, which are crucial for understanding the molecular behavior of similar fluorobenzyl-quinazolin compounds in biological systems. The interactions were evaluated using Hirshfeld surfaces, PIXEL, and ab initio quantum mechanical calculations (Shukla et al., 2014).
Synthesis Methodologies
Microwave-Promoted Efficient Synthesis :This research describes a solvent- and catalyst-free synthesis of dihydroquinazolines, demonstrating an environmentally benign method that achieves excellent yields within minutes. This method involves the use of urea as a source of ammonia for the reaction, which is relevant to the synthesis of complex quinazolin compounds (Sarma & Prajapati, 2011).
Biological Activities and Interactions
Synthesis and Antimicrobial Activity :Research on the synthesis, characterization, and antimicrobial activity of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives indicates potential biological applications. These compounds showed activity against various microorganisms, demonstrating the relevance of quinazoline derivatives in developing new antimicrobial agents (Saravanan et al., 2015).
Interactions with Human Serum Albumin :A study on the interaction between fluorodihydroquinazolin derivatives and human serum albumin (HSA) using fluorescence spectroscopy suggests that these compounds can bind to HSA, inducing conformational and secondary structure changes. This interaction is vital for understanding the pharmacokinetics and pharmacodynamics of similar compounds (Wang et al., 2016).
特性
CAS番号 |
941941-47-5 |
|---|---|
分子式 |
C22H16F2N4O2 |
分子量 |
406.393 |
IUPAC名 |
1-(2-fluorophenyl)-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C22H16F2N4O2/c23-15-11-9-14(10-12-15)13-28-20(16-5-1-3-7-18(16)26-22(28)30)27-21(29)25-19-8-4-2-6-17(19)24/h1-12H,13H2,(H2,25,27,29) |
InChIキー |
HDGKAAIJXSWZML-NHFJDJAPSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2884455.png)
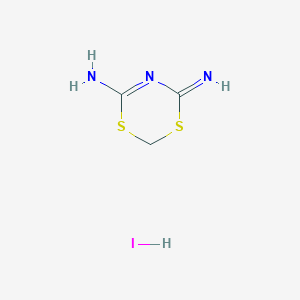

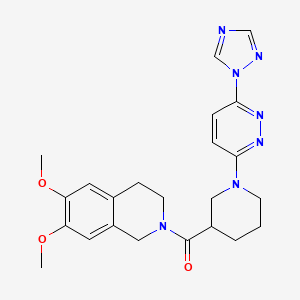
![3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2884460.png)
![1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2884461.png)
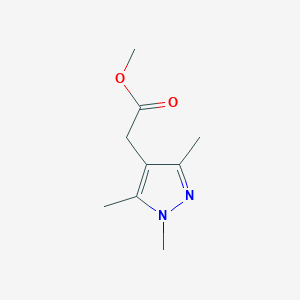
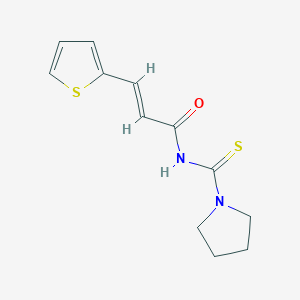
![8-(furan-2-ylmethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884467.png)
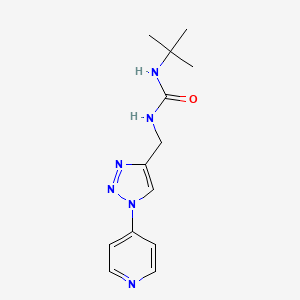
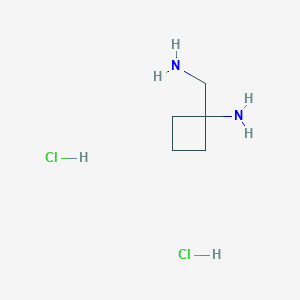
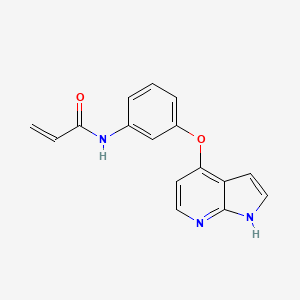
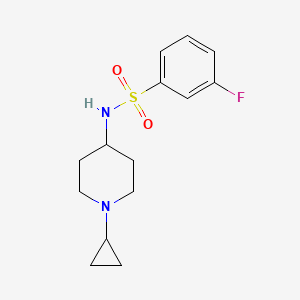
![2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2884475.png)
